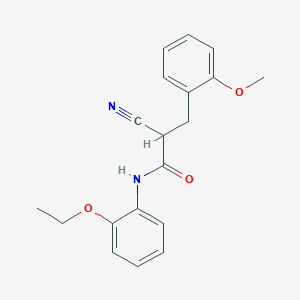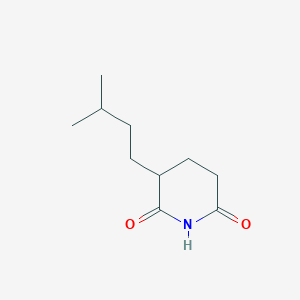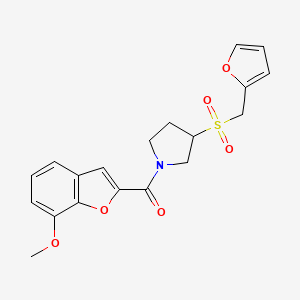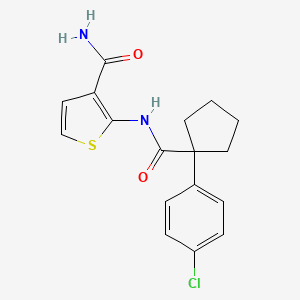![molecular formula C20H25FN4O2 B2554194 4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1046648-36-5](/img/structure/B2554194.png)
4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the one involves multi-step processes that are designed to introduce specific functional groups and structural features. For instance, the synthesis of a fluorophenyl-containing compound as a candidate for imaging dopamine D4 receptors was achieved through electrophilic fluorination of a trimethylstannyl precursor. This precursor was prepared using palladium catalysis, which is a common technique in the synthesis of complex organic molecules due to its ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions .
Molecular Structure Analysis
The molecular structure of compounds in this class is often determined using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, a related compound with a fluorophenyl group was found to have a triclinic system and space group P1. The crystallographic analysis revealed that the pyridine and pyrimidine rings in the structure are almost coplanar, which can have significant implications for the compound's biological activity and interaction with target proteins .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can include condensation reactions with aryl aldehydes, followed by intramolecular cyclization. Piperidine, a secondary amine, is often used as a catalyst in these reactions, facilitating the formation of the desired pyrrolopyrimidine derivatives. The use of piperidine not only acts as a base but can also promote oxidation-reduction processes that are crucial for the cyclization step .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. For instance, the presence of fluorine atoms can significantly affect the compound's lipophilicity and electronic properties, which in turn can influence its pharmacokinetic and pharmacodynamic profiles. The crystal density, melting point, and solubility are also important parameters that are determined during the characterization of new chemical entities. These properties are essential for understanding the compound's behavior in biological systems and for the development of pharmaceutical formulations .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antagonist Activity
Compounds with bicyclic and tricyclic structures similar to the chemical have been synthesized and evaluated for their biological activities. For instance, Watanabe et al. (1992) described the synthesis and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, highlighting the importance of such structures in developing central nervous system (CNS) drugs (Watanabe et al., 1992).
Antimycobacterial Activity
Kumar et al. (2008) reported on the discovery of antimycobacterial spiro-piperidin-4-ones, showcasing an atom economic and stereoselective synthesis approach. These compounds were evaluated for their activity against Mycobacterium tuberculosis, with some derivatives demonstrating significant in vitro and in vivo activity (Kumar et al., 2008).
Chemical Synthesis and Methodology Development
Efficient synthesis methods for related compounds, such as Nα-urethane-protected β- and γ-amino acids, have been developed, indicating the utility of these chemical structures in synthetic organic chemistry and drug development processes (Cal et al., 2012).
Diagnostic and Imaging Applications
Eskola et al. (2002) synthesized a compound for potential use in imaging dopamine D4 receptors, demonstrating the role of such chemicals in the development of diagnostic tools and imaging agents (Eskola et al., 2002).
Anticoccidial Agents
Biftu et al. (2005) explored 2,3-diarylpyrrole inhibitors of parasite cGMP-dependent protein kinase, identifying novel anticoccidial agents. This research underscores the potential for compounds with similar frameworks in parasitology and veterinary medicine (Biftu et al., 2005).
Eigenschaften
IUPAC Name |
4-(3-fluorophenyl)-1-methyl-6-(2-piperidin-1-ylethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-23-16-13-25(11-10-24-8-3-2-4-9-24)19(26)17(16)18(22-20(23)27)14-6-5-7-15(21)12-14/h5-7,12,18H,2-4,8-11,13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQGAJYTRGHRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC(=CC=C3)F)C(=O)N(C2)CCN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2554111.png)
![2-(2,5-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2554113.png)

![N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2554116.png)





![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2554125.png)
![N-(3-acetylphenyl)-2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2554126.png)


